molecular formula C19H12O6 B10759238 Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]

Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]

Cat. No.: B10759238
M. Wt: 336.3 g/mol
InChI Key: HIZKPJUTKKJDGA-BETUJISGSA-N
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Preparation Methods

The synthesis of Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] typically involves the reaction of water with salicylaldehyde and propionic anhydride. The cyclization reaction occurs in the presence of sodium propionate and iodine at 140°C for 2 hours. After the reaction, water and propionic acid are distilled off at 120°C, followed by heating to 220-230°C for 4 hours. The reaction mixture is then poured into ice water to crystallize the product .

Chemical Reactions Analysis

Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] undergoes various chemical reactions, including:

Scientific Research Applications

Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] involves its interaction with specific molecular targets. It acts on enzymes such as NAD(P)H dehydrogenase [quinone] 1 and FMN-dependent NADH-azoreductase . These interactions lead to the modulation of various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

(3S)-3-[[(3R)-2,4-dioxochromen-3-yl]methyl]chromene-2,4-dione

InChI

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,12-13H,9H2/t12-,13+

InChI Key

HIZKPJUTKKJDGA-BETUJISGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)[C@H](C(=O)O2)C[C@H]3C(=O)C4=CC=CC=C4OC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(=O)O2)CC3C(=O)C4=CC=CC=C4OC3=O

Origin of Product

United States

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